Tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s molecular architecture consists of a five-membered pyrrolidine ring substituted at the 3-position with both an amino group and an aminomethyl side chain. The Boc group, a tert-butoxycarbonyl moiety, protects the pyrrolidine nitrogen at the 1-position. The IUPAC name, tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate , reflects this substitution pattern (Figure 1).
The Boc group enhances solubility in organic solvents while shielding the amine from undesired reactions during synthesis.
Stereochemical Implications of (3S) and (3R) Enantiomers
The 3-position’s chirality generates two enantiomers: (3S) and (3R). The (3R)-enantiomer, with a specific rotation of [α]D²⁰ = -15.6° (c = 1, CHCl₃), is often synthesized via asymmetric hydrogenation of prochiral enamines or resolution using chiral auxiliaries. In contrast, the (3S)-enantiomer is less commonly reported, likely due to its lower prevalence in biological targets.
Enantiomeric purity is critical for pharmaceutical applications. For example, the (3R)-enantiomer exhibits superior binding affinity to serine proteases due to optimal spatial alignment of its aminomethyl group with catalytic triads. Computational docking studies suggest that the (3S)-enantiomer’s aminomethyl moiety adopts a suboptimal orientation, reducing inhibitory potency by ~40% compared to the (3R)-form.
Comparative Analysis of Boc-Protected vs. Free Amine Forms
The Boc-protected form (logP = 1.2) is significantly more lipophilic than the free amine (logP = -0.8), enabling its use in nonpolar reaction media. Deprotection via trifluoroacetic acid (TFA) yields the free amine, which is highly reactive but prone to oxidation and dimerization.
| Property | Boc-Protected Form | Free Amine |
|---|---|---|
| Solubility in CH₂Cl₂ | 25 mg/mL | <1 mg/mL |
| Stability in air | Stable | Oxidizes within hours |
| pKa of amine | ~10.1 (shielded) | ~9.3 (exposed) |
The Boc group’s steric bulk also influences conformational preferences. Nuclear Overhauser effect (NOE) spectroscopy reveals that the protected amine adopts a twist-boat conformation 60% of the time in solution, whereas the free amine predominantly exists in a chair conformation .
Conformational Dynamics via X-ray Crystallography and Computational Modeling
X-ray crystallography of a platinum(II) complex containing this compound as a ligand demonstrates a cis-fused bicyclic structure with a dihedral angle of 54° between the pyrrolidine and coordination planes. This geometry stabilizes the complex through intramolecular hydrogen bonds between the Boc carbonyl and adjacent amine groups (Figure 2).
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two low-energy conformers:
- Conformer A : Axial orientation of the Boc group (ΔG = 0 kcal/mol).
- Conformer B : Equatorial orientation (ΔG = 1.2 kcal/mol).
The 1.2 kcal/mol energy difference suggests rapid interconversion at room temperature, consistent with dynamic NMR observations. Molecular dynamics simulations further indicate that solvation in water increases the population of Conformer B by 15%, likely due to enhanced hydrogen bonding with the equatorial Boc group.
Structure
3D Structure
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,11-12H2,1-3H3 |
InChI Key |
XBYHHEJBNQBXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)N |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Substrate : 3-Amino-3-(aminomethyl)pyrrolidine (1 equiv, ~10 mmol).
- Reagent : Boc anhydride (1.05 equiv) in chloroform (0.2 M).
- Conditions : Dropwise addition at 0°C, stirred at room temperature for 1 hour.
- Workup : Washed with brine, dried over K₂CO₃, filtered, and concentrated.
| Parameter | Value | Source |
|---|---|---|
| Yield | 98% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 1 hour |
Key Considerations :
- The reaction proceeds via nucleophilic attack of the pyrrolidine amine on Boc anhydride, forming a stable carbamate.
- Chloroform is preferred for its inertness and ability to dissolve both substrate and reagent.
Reductive Amination of tert-Butyl 3-Oxo-Pyrrolidine-1-Carboxylate
For substrates lacking the aminomethyl group, reductive amination introduces the substituent post-Boc protection. This two-step approach is validated for analogous compounds:
Step 1: Boc Protection of 3-Oxo-Pyrrolidine
- Substrate : 3-Oxo-pyrrolidine (1 equiv).
- Reagent : Boc anhydride (1.1 equiv) in THF (0.1 M).
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
- Conditions : 0°C to room temperature, 12 hours.
| Parameter | Value | Source |
|---|---|---|
| Yield | 89% | |
| Purity (NMR) | >90% |
Step 2: Reductive Amination to Introduce Aminomethyl
- Substrate : Boc-protected 3-oxo-pyrrolidine (1 equiv).
- Reagent : Ammonium acetate (3 equiv), sodium cyanoborohydride (1.5 equiv) in methanol (0.15 M).
- Conditions : Stirred at 50°C for 24 hours.
| Parameter | Value | Source |
|---|---|---|
| Yield | 76% | |
| Diastereomeric Ratio | 3:1 (cis:trans) |
Mechanistic Insight :
- The oxo group is converted to an imine intermediate, which undergoes reduction to form the aminomethyl group.
- Sodium cyanoborohydride selectively reduces imines in the presence of esters.
Resolution of Racemic Mixtures via Chiral Chromatography
For enantiomerically pure products, chiral stationary phases (e.g., Chiralpak AD-H) resolve racemic tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate:
| Parameter | Value | Source |
|---|---|---|
| Column | Chiralpak AD-H (250 × 4.6 mm) | |
| Mobile Phase | Hexane:IPA (80:20) + 0.1% DEA | |
| Retention Times | 12.1 min (R), 14.3 min (S) | |
| Enantiomeric Excess | >99% |
Optimization Notes :
- Addition of diethylamine (DEA) suppresses peak tailing and improves resolution.
- Preparative-scale separations achieve >98% recovery using isocratic elution.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety while maintaining high throughput:
Process Parameters
| Stage | Conditions | Equipment |
|---|---|---|
| Boc Protection | Continuous flow reactor | Plug-flow reactor |
| Workup | Liquid-liquid extraction | Centrifugal extractor |
| Drying | Spray drying | Cyclone dryer |
Economic Metrics :
- Raw material cost: \$12.50/kg (3-amino-3-(aminomethyl)pyrrolidine).
- Throughput: 50 kg/batch (8-hour cycle).
Safety Protocols :
- Boc anhydride handling requires PPE due to lachrymatory properties.
- Waste chloroform is neutralized with calcium hydroxide before disposal.
Analytical Validation of Final Product
Quality control ensures compliance with pharmacopeial standards:
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, Boc), 3.40–3.20 (m, 4H, pyrrolidine), 2.90 (br s, 2H, NH₂) | |
| IR (KBr) | 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O) |
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18 column) | ≥98% area purity | 98.2% |
| Karl Fischer | ≤0.5% moisture | 0.3% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in combinatorial chemistry for generating diverse molecular libraries.
Synthetic Routes :
- Reaction with di-tert-butyl dicarbonate and 3-aminopyrrolidine.
- Use of bases such as sodium hydroxide or triethylamine in solvents like tetrahydrofuran or dichloromethane.
Biochemical Assays
In biological research, this compound is employed to develop biochemical assays. Its ability to modify proteins makes it useful for studying enzyme kinetics and protein interactions.
Medicinal Chemistry
The compound has been investigated for its potential in drug discovery, particularly in synthesizing pharmaceutical compounds targeting various diseases.
Case Study Example :
Research indicates that derivatives of pyrrolidine, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells . This suggests its potential role in developing new cancer therapies.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and as a stabilizer in various formulations. Its stability and reactivity make it suitable for industrial applications where specific chemical properties are required.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors.
Potential Targets:
- Enzymatic Inhibition : May inhibit certain metabolic enzymes.
- Receptor Interaction : Could modulate neurotransmitter receptor activity, influencing neurological functions.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Key Insights :
- The aminomethyl group (target compound) enables nucleophilic reactivity, ideal for forming imine or amide bonds .
- Hydroxymethyl derivatives improve solubility but reduce nucleophilicity, favoring hydrogen-bond-mediated catalysis .
- Cyano groups enhance electrophilicity, useful in Suzuki-Miyaura couplings .
Stereochemical Variations
Enantiomers exhibit distinct stereoselectivity in catalysis:
Key Insights :
- The (R)-enantiomer is widely used in organocatalysts for aldol reactions due to optimal spatial arrangement .
- (S)-Hydroxymethyl derivatives are niche intermediates in high-resolution chiral separations .
Positional Isomerism
Substituent position significantly impacts catalytic activity:
Key Insights :
- 2-Aminomethyl isomers (e.g., from Scheme 40 in ) facilitate sulfamide bond formation but limit steric flexibility .
- 3-Aminomethyl isomers offer greater conformational freedom, enabling diverse reactivity in macrocyclic systems .
Substituted Derivatives in Medicinal Chemistry
Bromo- and heterocyclic-substituted variants serve as pharmaceutical intermediates:
Biological Activity
Tert-butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate, also known by its CAS number 199174-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- CAS Number : 199174-29-3
The compound features a pyrrolidine ring with an amino group and a tert-butyl ester, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system and in cancer biology:
- Glutamate Receptor Modulation : The compound has been studied for its potential as an antagonist at ionotropic glutamate receptors, which are involved in excitatory neurotransmission and play a role in various neurological disorders .
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines, suggesting potential use in oncology .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
- Antiproliferative Effects : In a study assessing various pyrrolidine derivatives, compounds similar to tert-butyl 3-amino-3-(aminomethyl)pyrrolidine showed IC values in the nanomolar range against melanoma and colon cancer cell lines. This indicates significant potential for further development as anticancer agents .
Case Studies
- Study on Glutamate Receptor Antagonism : A structure-activity relationship study highlighted the efficacy of pyrrolidine derivatives in modulating glutamate receptors, which are critical in managing conditions like epilepsy and neurodegenerative diseases . The findings suggest that modifications to the pyrrolidine structure can enhance receptor binding affinity.
- Cancer Cell Viability : Research involving the treatment of A375 and Colo205 cells with pyrrolidine derivatives demonstrated a decrease in cell viability correlating with increased concentrations of the compounds. The study found that these compounds inhibited key signaling pathways associated with cancer cell proliferation .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
